molecular formula C17H22FN5O2 B6843873 N-[(3-fluoro-4-methylphenyl)methyl]-2-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]acetamide

N-[(3-fluoro-4-methylphenyl)methyl]-2-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]acetamide

Cat. No.: B6843873
M. Wt: 347.4 g/mol
InChI Key: PWFFBTHLPNRDSD-HIFRSBDPSA-N
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Description

N-[(3-fluoro-4-methylphenyl)methyl]-2-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]acetamide is a complex organic compound with a unique structure that includes a fluorinated aromatic ring, a triazole moiety, and a pyrrolidine ring

Properties

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]-2-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5O2/c1-11-3-4-12(5-14(11)18)7-19-16(24)9-23-8-13(25-2)6-15(23)17-20-10-21-22-17/h3-5,10,13,15H,6-9H2,1-2H3,(H,19,24)(H,20,21,22)/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFFBTHLPNRDSD-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)CN2CC(CC2C3=NC=NN3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)CNC(=O)CN2C[C@@H](C[C@H]2C3=NC=NN3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluoro-4-methylphenyl)methyl]-2-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]acetamide typically involves multiple steps:

    Formation of the Fluorinated Aromatic Intermediate: The starting material, 3-fluoro-4-methylbenzyl chloride, is reacted with a suitable nucleophile to introduce the fluorinated aromatic ring.

    Construction of the Triazole Ring: The intermediate is then subjected to a cyclization reaction with hydrazine derivatives to form the 1H-1,2,4-triazole ring.

    Pyrrolidine Ring Formation: The triazole intermediate is further reacted with a pyrrolidine derivative under specific conditions to form the pyrrolidine ring.

    Final Coupling: The final step involves coupling the pyrrolidine-triazole intermediate with an acetamide derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluoro-4-methylphenyl)methyl]-2-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the triazole and pyrrolidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-fluoro-4-methylphenyl)methyl]-2-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Biology: The compound is used in biochemical studies to understand its interaction with enzymes and receptors.

    Materials Science: Its unique properties make it a candidate for the development of novel materials with specific functionalities.

    Industry: It is explored for use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(3-fluoro-4-methylphenyl)methyl]-2-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It may modulate pathways related to signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of a fluorinated aromatic ring, triazole, and pyrrolidine rings makes it unique.

    Functional Properties: Its specific functional groups confer unique reactivity and potential biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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